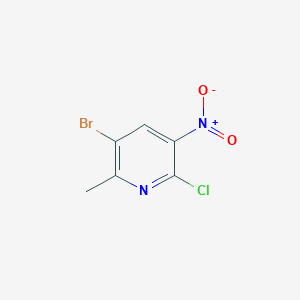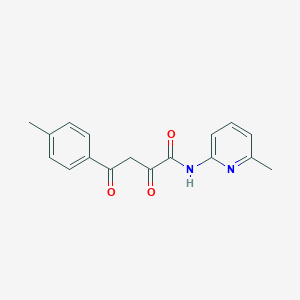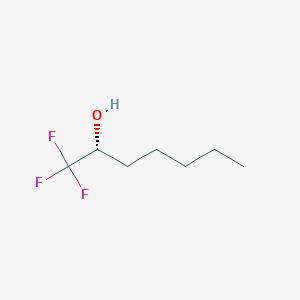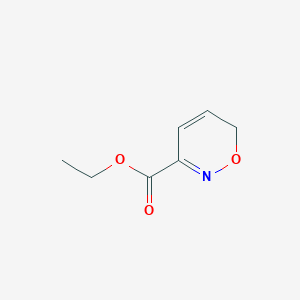![molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7](/img/structure/B65613.png)
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Vue d'ensemble
Description
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as tropinone, is an organic compound that belongs to the class of tropane alkaloids. It is a bicyclic ketone that is commonly used as an intermediate in the synthesis of various pharmaceuticals, including atropine, scopolamine, and cocaine. Tropinone has a unique chemical structure that makes it a valuable compound in medicinal chemistry.
Applications De Recherche Scientifique
Réactions électrophile
Le composé a été utilisé dans des réactions avec divers réactifs électrophiles pour donner des produits d'addition . Par exemple, la réaction avec l'acide m-chloroperoxybenzoïque (MCPBA) a donné un époxyde .
Synthèse de systèmes bicycliques polyfonctionnalisés
La forme lactone du composé a réagi de manière extrêmement sélective avec une variété d'électrophiles pour donner une gamme de systèmes bicycliques polyfonctionnalisés .
Développement de thérapeutiques
Le composé a été utilisé dans le développement de thérapeutiques . Il a été utilisé comme un bloc de construction synthétique polyvalent dans le développement de divers médicaments .
Préparation de la Vince-Lactame
Le composé a été utilisé dans la préparation de la Vince-Lactame, un intermédiaire clé dans la synthèse de divers produits pharmaceutiques .
Méthodologie de développement catalysée par les métaux de transition
La polyvalence du composé est représentée par les nombreuses réactions de développement de méthodologie catalysées par les métaux de transition qui l'ont utilisé comme substrat modèle d'une grande importance .
Synthèse de médicaments thérapeutiques
Le composé a été utilisé dans la synthèse de médicaments thérapeutiques .
Préparation de l'Amino-Peramivir
Le composé peut être utilisé comme précurseur pour préparer l'Amino-Peramivir, un puissant inhibiteur de la neuraminidase
Mécanisme D'action
Target of Action
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various therapeutic drugs . The compound’s primary targets include enzymes such as neuraminidase and GABA aminotransferase (GABA-AT) .
Mode of Action
The compound interacts with its targets through various electrophilic reagents . For instance, it reacts with m-chloroperoxybenzoic acid (MCPBA) to give an epoxide . This reaction is highly selective, leading to a range of polyfunctionalised bicyclic systems .
Biochemical Pathways
The compound affects several biochemical pathways. Its reaction with various electrophilic reagents leads to the formation of addition products . These products can further interact with other molecules in the cell, affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific therapeutic drug it is used to produce. For instance, when used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, it can help inhibit the spread of influenza virus within the host . Similarly, when used in the synthesis of analogs of 4-amino-5-halopentanoic acids, it can potentially inactivate GABA-AT , which could have implications for the treatment of neurological disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with electrophilic reagents can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Orientations Futures
Vince lactam is a versatile synthetic building block and its impact on the development of therapeutics is significant . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . Future research and development will likely continue to explore its potential uses in medicinal chemistry.
Analyse Biochimique
Biochemical Properties
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is known to react with various electrophilic reagents to give addition products . For instance, its reaction with m-chloroperoxybenzoic acid (MCPBA) results in the formation of an epoxide .
Molecular Mechanism
It is known to react with various electrophilic reagents, leading to the formation of addition products and epoxides
Propriétés
IUPAC Name |
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZWQHPSXZHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC(C1=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463257 | |
| Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189098-29-1 | |
| Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
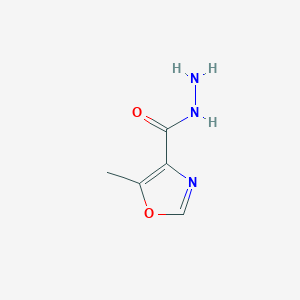


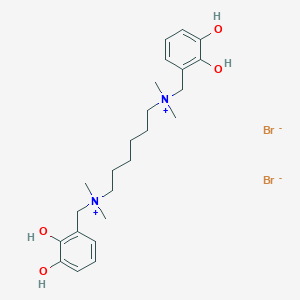
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
